Continuous‑Flow Heck Synthesis Yield: CAS 938222-20-9 vs. Structurally Related Vinylpyridine Products
In a ligand‑free continuous‑flow Heck reaction using monolithic Pd(0) nanoparticles, 1-{4-[2-(pyridin-2-yl)ethenyl]phenyl}ethan-1-one was obtained in 88 % isolated yield from 2‑vinylpyridine and 1-(4-iodophenyl)ethanone. Under identical reactor conditions, the analogous reaction with 4‑iodobenzaldehyde gave a lower yield (approx. 76 %) of the corresponding aldehyde, demonstrating that the acetyl‑substituted aryl iodide provides a higher turnover under flow‑processing conditions. This indicates that for procurement of a vinylpyridine derivative intended for further flow‑based synthesis, CAS 938222-20-9 offers a superior mass‑balance profile over the aldehyde analog [1].
| Evidence Dimension | Isolated yield under continuous‑flow Heck conditions |
|---|---|
| Target Compound Data | 88 % yield (1-{4-[2-(pyridin-2-yl)ethenyl]phenyl}ethan-1-one) |
| Comparator Or Baseline | Approx. 76 % yield for 4-{4-[2-(pyridin-2-yl)ethenyl]}benzaldehyde (aldehyde analog) under same flow conditions |
| Quantified Difference | +12 absolute percentage points higher yield for the acetyl derivative |
| Conditions | Ligand‑free monolithic Pd(0) reactor, continuous‑flow mode, same temperature and residence time |
Why This Matters
Procurement of a precursor that can be reliably generated in higher yield directly reduces the cost of downstream intermediates and minimizes purification burden in multi‑step process development.
- [1] Nikbin N, Ladlow M, Ley SV. Continuous flow ligand-free Heck reactions using monolithic Pd[0] nanoparticles. Organic Process Research & Development, 2007, 11(3), 458–462. (Yield data for CAS 938222-20-9 as Heck product; comparative yield for aldehyde analog reported in the same study.) View Source
